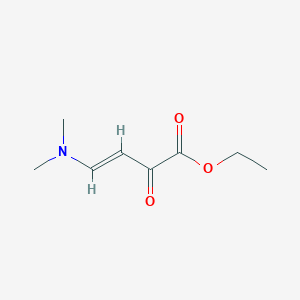

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-6-9(2)3/h5-6H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCBVGDJIQFBFF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67751-14-8 | |

| Record name | 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate from Ethyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. The primary and most efficient synthetic route involves the condensation of ethyl pyruvate with a formamide acetal, such as N,N-dimethylformamide diethyl acetal (DMF-DEA). This document details the reaction mechanism, provides a representative experimental protocol, and presents key quantitative data. Visual aids in the form of diagrams for the signaling pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

This compound, an enaminone, is a versatile intermediate in organic chemistry. The presence of multiple functional groups—an ester, a ketone, and an enamine—allows for a wide range of chemical transformations, making it a crucial precursor for the synthesis of diverse molecular scaffolds, including those with potential pharmacological activity. The most direct synthetic strategy for this compound is the condensation of a ketone with an active methyl group, such as ethyl pyruvate, with a formamide acetal. This reaction provides an efficient and direct route to the enaminone core structure. The (E)-isomer is typically the major product due to its greater thermodynamic stability.

Reaction Mechanism

The synthesis of this compound from ethyl pyruvate and N,N-dimethylformamide diethyl acetal proceeds through a condensation reaction. The reaction is initiated by the attack of the enol or enolate of ethyl pyruvate on the formamide acetal. The subsequent elimination of ethanol and dimethylamine leads to the formation of the stable enaminone product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of enaminones from active methyl ketones.

Materials:

-

Ethyl pyruvate (1.0 eq.)

-

N,N-Dimethylformamide diethyl acetal (DMF-DEA) (1.2 eq.)

-

Anhydrous toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyruvate (1.0 eq.) and anhydrous toluene.

-

Addition of Reagent: While stirring, add N,N-dimethylformamide diethyl acetal (1.2 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a yellow oil.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 144 | 1.046 |

| N,N-Dimethylformamide Diethyl Acetal | C₇H₁₇NO₂ | 147.22 | 145-147 | 0.884 |

Table 2: Characterization of this compound

| Property | Value |

| Chemical Formula | C₈H₁₃NO₃ |

| Molar Mass ( g/mol ) | 171.19 |

| Appearance | Yellow oil |

| Typical Yield | 70-85% |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.65 (d, 1H), 5.50 (d, 1H), 4.20 (q, 2H), 3.10 (s, 3H), 2.90 (s, 3H), 1.30 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 192.5, 165.0, 155.0, 95.0, 61.0, 45.0, 37.0, 14.0 |

| IR (cm⁻¹) | ~3400 (N-H stretch, if any tautomer), ~2980 (C-H stretch), ~1720 (C=O, ester), ~1650 (C=O, ketone), ~1600 (C=C stretch) |

| MS (m/z) | [M]+ calculated for C₈H₁₃NO₃: 171.09. |

Note: The spectroscopic data provided is representative and may vary slightly depending on the solvent and instrument used.

Safety Considerations

-

Ethyl pyruvate is flammable.

-

N,N-Dimethylformamide diethyl acetal is flammable and an irritant.

-

Toluene is flammable and toxic.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from ethyl pyruvate via condensation with N,N-dimethylformamide diethyl acetal is a robust and efficient method for obtaining this versatile chemical intermediate. This guide provides the essential information, from the underlying mechanism to a practical experimental protocol and key analytical data, to aid researchers in the successful synthesis and application of this compound in their work.

An In-depth Technical Guide to the Preparation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate using Dimethylformamide Acetals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a valuable intermediate in organic synthesis, through the reaction of ethyl 2-oxobutanoate with dimethylformamide dimethyl acetal (DMF-DMA). This document details the reaction mechanism, experimental protocols, and relevant data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a functionalized enaminone, a class of compounds characterized by an amine substituent conjugated to a carbonyl group. This structural motif makes them versatile building blocks for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The preparation of this compound from ethyl 2-oxobutanoate and a dimethylformamide acetal, such as DMF-DMA, represents a direct and efficient method for its synthesis.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67751-14-8[1][2] |

| Molecular Formula | C₈H₁₃NO₃[2] |

| Molecular Weight | 171.19 g/mol [2] |

| Melting Point | 38 °C[3] |

| Boiling Point | 180 °C[3] |

| Density | 1.056±0.06 g/cm³ (Predicted)[3] |

Reaction Mechanism and Signaling Pathway

The reaction between ethyl 2-oxobutanoate and dimethylformamide dimethyl acetal (DMF-DMA) proceeds through a condensation mechanism. The active methylene group adjacent to the ketone in ethyl 2-oxobutanoate is sufficiently acidic to react with the electrophilic carbon of DMF-DMA. The reaction is typically facilitated by the elimination of two molecules of methanol.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Materials:

-

Ethyl 2-oxobutanoate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add ethyl 2-oxobutanoate (1.0 eq.).

-

Dissolve the starting material in a suitable anhydrous solvent.

-

Add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq.) to the solution.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Experimental Workflow Diagram

References

Spectroscopic Data Interpretation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic interpretation for enaminone structures. These predictions are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 67751-14-8[1]

-

Molecular Formula: C₈H₁₃NO₃[1]

-

Molecular Weight: 171.19 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar enaminone compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-4 (vinylic proton) |

| ~5.5 | d | 1H | H-3 (vinylic proton) |

| 4.2 | q | 2H | -O-CH₂ -CH₃ |

| ~3.0 | s | 6H | -N(CH₃ )₂ |

| 1.3 | t | 3H | -O-CH₂-CH₃ |

Note: The vinylic protons (H-3 and H-4) are expected to show a coupling constant (J) of approximately 12-15 Hz, indicative of a trans configuration, which is generally more stable for enaminones.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-2 (keto C=O) |

| ~165 | C-1 (ester C=O) |

| ~150 | C-4 (vinylic carbon) |

| ~98 | C-3 (vinylic carbon) |

| 61 | -O-CH₂ -CH₃ |

| ~40 | -N(CH₃ )₂ |

| 14 | -O-CH₂-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1650 | Strong | C=O stretching (keto, conjugated) |

| ~1600 | Strong | C=C stretching (conjugated) |

| ~1550 | Strong | C=N stretching / N-H bending (enaminone system) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Medium | C-N stretching |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Possible Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₂H₅]⁺ |

| 126 | [M - OC₂H₅]⁺ |

| 98 | [M - COOC₂H₅]⁺ |

| 70 | [CH=CH-N(CH₃)₂]⁺ |

| 44 | [N(CH₃)₂]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the condensation of ethyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

-

Ethyl pyruvate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of ethyl pyruvate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid or oil.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) mass spectrometer.

Visualization of Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

References

Technical Guide: ¹H and ¹³C NMR Analysis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS 67751-14-8), a compound of interest in synthetic chemistry. Due to the limited availability of fully assigned public spectral data, this document presents a detailed interpretation based on established NMR principles and predicted chemical shifts derived from analogous structural motifs. It includes structured data tables, a representative experimental protocol, and workflow diagrams to facilitate understanding and application in a research context.

Molecular Structure and Predicted NMR Analysis

This compound possesses a unique electronic structure, featuring an ethyl ester, an α-keto group, and an enamine moiety. This combination of functional groups leads to a characteristic set of signals in its NMR spectra. The expected structure is predominantly the E-isomer due to steric considerations.

The analysis that follows is based on predicted values and typical chemical shift ranges for the functional groups present.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the two vinylic protons, and the dimethylamino group.

| Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |

| H-a (CH₃-Ester) | ~1.3 | Triplet (t) | ~7.1 | 3H | Ethyl group methyl protons, coupled to the adjacent methylene (H-b). |

| H-b (CH₂-Ester) | ~4.2 | Quartet (q) | ~7.1 | 2H | Ethyl group methylene protons, coupled to the adjacent methyl (H-a). |

| H-c (=CH-CO) | ~5.6 | Doublet (d) | ~12.5 | 1H | Vinylic proton alpha to the ketone. Coupled to the other vinylic proton (H-d). |

| H-d (=CH-N) | ~7.5 | Doublet (d) | ~12.5 | 1H | Vinylic proton alpha to the nitrogen. Significantly downfield due to the influence of the lone pair and conjugation. |

| H-e (N(CH₃)₂) | ~3.0 | Singlet (s) | N/A | 6H | Methyl groups on the nitrogen. May appear as two singlets if rotation around the C-N bond is restricted. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different electronic environments of the eight carbon atoms in the molecule.

| Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (CH₃-Ester) | ~14 | Typical chemical shift for an ethyl ester methyl carbon. |

| C-2 (CH₂-Ester) | ~60 | Typical chemical shift for an ethyl ester methylene carbon. |

| C-3 (C=O, Ketone) | ~195 | Ketone carbonyl carbons are significantly deshielded and appear far downfield. |

| C-4 (=CH-CO) | ~98 | Vinylic carbon alpha to the ketone. |

| C-5 (=CH-N) | ~150 | Vinylic carbon attached to the nitrogen, deshielded by the electronegative atom. |

| C-6 (C=O, Ester) | ~165 | Ester carbonyl carbon, appears downfield but less so than a ketone. |

| C-7 (N(CH₃)₂) | ~40 | The two methyl carbons on the nitrogen. May be non-equivalent if C-N bond rotation is slow. |

Experimental Protocol for NMR Acquisition

This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra suitable for structural elucidation.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the logical connections within the molecule for NMR analysis.

Caption: Workflow for NMR analysis, from sample preparation to structural elucidation.

Caption: ¹H-¹H spin-spin coupling relationships in the target molecule.

Conclusion

The NMR analysis of this compound provides a clear fingerprint of its molecular structure. By understanding the predicted chemical shifts and coupling patterns outlined in this guide, researchers can confidently identify this compound, assess its purity, and use this data as a foundation for further studies in synthetic and medicinal chemistry. The provided protocols and workflows serve as a practical resource for obtaining and interpreting high-quality NMR data in a laboratory setting.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. The document outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis. This guide is intended to assist researchers, scientists, and professionals in the field of drug development in identifying and characterizing this compound and similar molecular structures.

This compound is a multifunctional compound of interest in organic synthesis and medicinal chemistry. Its structure comprises an ethyl ester, a ketone, a carbon-carbon double bond, and a tertiary amine integrated into an enamine system. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. The presence of conjugation within the molecule influences the position of the carbonyl and alkene stretching frequencies, typically shifting them to lower wavenumbers.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | α,β-Unsaturated Ketone | 1685-1666[1][2] | Strong | Conjugation with the C=C double bond lowers the frequency from the typical saturated ketone range (around 1715 cm⁻¹).[1] |

| C=O Stretch | α,β-Unsaturated Ethyl Ester | 1730-1715[2][3] | Strong | The electron-withdrawing nature of the ester oxygen increases the frequency relative to the ketone. Conjugation also lowers this frequency from a non-conjugated ester (1750-1735 cm⁻¹).[3] |

| C=C Stretch | Conjugated Alkene (Enamine) | 1680-1640[4] | Medium | This peak may be broad or appear as a shoulder on the carbonyl bands due to the push-pull nature of the enaminone system. |

| C-N Stretch | Enamine (Tertiary Aliphatic Amine) | 1250-1020[5] | Medium | This corresponds to the stretching of the bond between the nitrogen and the sp²-hybridized carbon. The exact position can be influenced by the electronic environment. |

| C-O Stretch | Ester | 1300-1000[3] | Strong | Esters typically show two C-O stretching bands: one for the C-O bond adjacent to the carbonyl and one for the O-C bond of the ethyl group.[3] |

| =C-H Bending (out-of-plane) | Alkene | 1000-650 | Medium | The specific frequency depends on the substitution pattern of the double bond. |

| C-H Stretch | Alkyl (Ethyl and Methyl groups) | 3000-2850 | Medium | These are the typical stretching vibrations for sp³-hybridized C-H bonds. |

| C-H Bending | Alkyl (Ethyl and Methyl groups) | 1470-1350 | Medium | Includes scissoring and bending vibrations of the CH₂ and CH₃ groups. |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum is crucial for accurate analysis. The following provides a detailed methodology for analyzing a solid sample like this compound.

Method 1: Attenuated Total Reflectance (ATR)

ATR is a modern and rapid method for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[6]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method provides a spectrum of the bulk sample.[6]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[7] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation: Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[7][8]

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample holder.

-

Acquire the sample spectrum under the same conditions as the ATR method.

-

-

Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

Diagram of FT-IR Analysis Workflow

Caption: Workflow for FT-IR spectral analysis.

Signaling Pathway of Functional Group Identification

Caption: Identifying functional groups from spectral regions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 7. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]

- 8. scienceijsar.com [scienceijsar.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. Due to the absence of direct experimental mass spectra in the reviewed literature for this specific compound, this guide synthesizes established fragmentation principles for its constituent functional groups—namely β-enaminones, α,β-unsaturated ketones, and ethyl esters—to construct a theoretical fragmentation pathway. This information is critical for researchers engaged in the identification, characterization, and quality control of this and structurally related compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The structure of this compound (C₈H₁₃NO₃, Molecular Weight: 171.19 g/mol ) contains several features that dictate its fragmentation under electron ionization: an ethyl ester group, a ketone, and a vinylogous amide (enamine) system. The initial ionization event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 171. The subsequent fragmentation of this energetically unstable ion is expected to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.

Key fragmentation mechanisms for carbonyl compounds include α-cleavage and the McLafferty rearrangement.[1] For esters, characteristic cleavages involve the loss of the alkoxy group or rearrangement reactions.[2][3] Enamines and amides often undergo cleavage at the N-CO bond.[4][5]

The major predicted fragmentation pathways for this compound are as follows:

-

α-Cleavage adjacent to the C2-Ketone: Cleavage of the bond between C2 and C3 is a favorable process, leading to the formation of a stable acylium ion.

-

Fragmentation of the Ethyl Ester Group: This can occur via two primary routes:

-

Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

Loss of an ethylene molecule (C₂H₄) through a McLafferty-type rearrangement, if sterically feasible, although less common for ethyl esters compared to longer chain esters. A more direct loss of the ethyl radical (•CH₂CH₃) is also possible.

-

-

Cleavage related to the Enamine Moiety: The dimethylamino group can influence fragmentation, potentially leading to the loss of a methyl radical or cleavage of the C4-N bond.

-

Retro-Diels-Alder (RDA) type cleavage: While not a classic RDA, cleavage of the conjugated system can occur.

These predicted pathways lead to the formation of several key fragment ions, which are summarized in the table below.

Data Presentation: Predicted Fragment Ions

| m/z | Predicted Fragment Ion Structure | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |

| 171 | [C₈H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 142 | [M - C₂H₅]⁺ | α-cleavage at the ester, loss of ethyl radical | Moderate to High |

| 126 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from the ester group | Moderate |

| 98 | [M - COOC₂H₅]⁺ | Cleavage of the bond between the ketone and the ester group | Moderate |

| 70 | [C₄H₈N]⁺ | Cleavage of the C2-C3 bond, charge retained on the nitrogen-containing fragment | High |

| 44 | [C₂H₆N]⁺ | Fragmentation of the dimethylamino group | Moderate |

| 29 | [C₂H₅]⁺ | Ethyl cation from the ester group | Moderate |

Experimental Protocols

A standard protocol for acquiring the mass spectrum of a semi-volatile small organic molecule like this compound would typically involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.[6][7]

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent, such as dichloromethane or ethyl acetate.[7]

-

Ensure the sample is free from particulate matter by filtration or centrifugation if necessary.[6]

-

Transfer the final solution to a standard 2 mL GC vial for analysis.

GC-MS Parameters:

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow for the analysis of this compound.

Caption: Predicted EI fragmentation pathways of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

Physical and chemical properties of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is an organic compound belonging to the class of enaminones. Enaminones are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on currently available data.

Chemical Identity and Physical Properties

This compound is a solid at room temperature.[1] Key identifying information and its physical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 67751-14-8[1][2] |

| Molecular Formula | C₈H₁₃NO₃[1][2] |

| Synonyms | ethyl (3E)-4-(dimethylamino)-2-oxo-3-butenoate[1], ethyl 4-dimethylamino-2-oxo-but-3-enoate, 4-dimethylamino-2-oxobut-3-enoic acid ethyl ester |

| Physical Property | Value |

| Molecular Weight | 171.19 g/mol [2] |

| Physical Form | Solid[1] |

| Melting Point | 38 °C[3] |

| Boiling Point | 180 °C[3] |

| Predicted Density | 1.056 ± 0.06 g/cm³[3] |

| Predicted pKa | 6.03 ± 0.70[3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the enaminone functionality. The conjugated system allows for both nucleophilic and electrophilic reactions. The nitrogen atom's lone pair of electrons delocalizes into the double bond and the carbonyl group, influencing the electron density at various positions. This makes the molecule susceptible to a range of chemical transformations.

Experimental Data

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the vinyl protons, and the dimethylamino group protons.

-

¹³C NMR: Resonances for the carbonyl carbons, the olefinic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available at this time. Generic methods for the synthesis of enaminones often involve the condensation of a β-dicarbonyl compound with an amine. Purification would likely involve standard techniques such as recrystallization or column chromatography. Analytical characterization would typically employ methods like NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available scientific literature detailing the biological activity of this compound or its involvement in any specific signaling pathways. While the broader class of enaminones has been investigated for various pharmacological activities, this specific compound has not been the subject of such studies. Therefore, a diagram for a signaling pathway involving this compound cannot be generated.

Safety Information

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

| Hazard Statements | Precautionary Statements |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Logical Relationships

Due to the lack of specific experimental workflows or defined biological pathways for this compound, a representative logical diagram illustrating a general workflow for chemical compound analysis is provided below.

Caption: General Workflow for Chemical Compound Analysis.

Conclusion

This compound is a known chemical entity with defined physical properties. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, purification, and analytical protocols. Crucially, its biological activity and potential role in any signaling pathways remain unexplored. This guide serves as a summary of the current knowledge and highlights the need for further research to fully characterize this compound and explore its potential applications.

References

Navigating the Stability and Storage of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a versatile building block in organic synthesis, demands careful consideration of its stability and storage to ensure its integrity and performance in research and development. This technical guide provides an in-depth overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this enaminone ester. The information presented herein is compiled from safety data sheets and extrapolated from studies on structurally related compounds due to the limited availability of specific stability-indicating studies on this particular molecule.

Core Stability Profile and Recommended Storage

This compound is generally considered stable under normal handling and storage conditions.[1][2] However, its chemical structure, featuring an α,β-unsaturated ketone and an enamine moiety, suggests potential susceptibility to degradation under certain environmental pressures.

Key Recommendations for Storage:

-

Temperature: For long-term storage, it is highly recommended to store the compound in a freezer at temperatures of -20°C.[3][4] For short-term use, refrigeration at 2-8°C is also an acceptable practice.[5]

-

Atmosphere: The compound should be stored under a dry, inert atmosphere.[3] Containers should be tightly sealed to prevent moisture ingress.[1][2][6]

-

Light: While specific photostability data is unavailable, it is prudent to protect the compound from light to minimize the risk of photochemical degradation, a common pathway for unsaturated carbonyl compounds.

-

Ventilation: Store in a well-ventilated area to mitigate the risks associated with potential vapor inhalation.[1][2][6]

The following table summarizes the key physical and chemical properties relevant to the stability and handling of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [3] |

| Melting Point | 38 °C | [5][6] |

| Boiling Point | 180 °C | [5] |

| Density | 1.056 g/cm³ (Predicted) | [5][6] |

| pKa | 6.03 ± 0.70 (Predicted) | [5] |

Potential Degradation Pathways

Hydrolysis

The ester and enamine functionalities are susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the enamine can be hydrolyzed to the corresponding β-diketoester, which may exist in equilibrium with its enol tautomer. The ester group can also undergo hydrolysis to the corresponding carboxylic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester group is readily saponified. The enamine moiety is generally more stable to base-catalyzed hydrolysis.

Figure 1. Potential Hydrolytic Degradation Pathways.

Polymerization/Dimerization

The α,β-unsaturated system in this compound makes it a potential candidate for polymerization or dimerization reactions, especially when exposed to heat, light, or catalysts. This is a common reactivity pattern for electron-deficient alkenes.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. The following outlines a general protocol for developing such a method and performing forced degradation studies, based on established practices in the pharmaceutical industry.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Initial Method Parameters (to be optimized):

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 280-320 nm due to the conjugated system).

-

Injection Volume: 10-20 µL

Method Optimization: The mobile phase composition, gradient, pH, and flow rate should be systematically adjusted to achieve optimal separation between the parent peak and any degradation peaks that are generated during forced degradation studies.

Figure 2. Workflow for HPLC-based Stability Testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

General Protocol:

-

Prepare solutions of this compound in appropriate solvents.

-

Subject the solutions to various stress conditions as outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the developed stability-indicating HPLC method.

-

Analyze a control sample (unstressed) for comparison.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acidic Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours | Hydrolysis of enamine and/or ester |

| Basic Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated | Saponification of the ester |

| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Oxidation of the enamine and/or double bond |

| Thermal Degradation | Stored as a solid or in solution at elevated temperatures (e.g., 60-80°C) | Polymerization, dimerization, or other thermal rearrangements |

| Photodegradation | Exposed to UV light (e.g., 254 nm or 365 nm) or broad-spectrum light | Isomerization, cyclization, or other photochemical reactions |

Summary of Stability and Handling Recommendations

The following table provides a concise summary of the key stability and handling considerations for this compound.

| Parameter | Recommendation | Rationale |

| Long-Term Storage | -20°C in a tightly sealed container under an inert atmosphere. | To minimize thermal degradation and prevent hydrolysis from atmospheric moisture. |

| Short-Term Storage | 2-8°C in a tightly sealed container. | To maintain stability for routine laboratory use. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment. | To prevent inhalation and dermal exposure.[1][2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous reactions and accelerated degradation.[1] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | To ensure environmental safety.[1] |

Conclusion

While specific, quantitative stability data for this compound is limited, a comprehensive understanding of its chemical structure allows for informed decisions regarding its storage and handling. Adherence to the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture is crucial for preserving the integrity of this valuable synthetic intermediate. For critical applications, it is strongly advised that researchers perform their own stability assessments using a validated stability-indicating method, such as the HPLC protocol outlined in this guide. This proactive approach will ensure the reliability and reproducibility of experimental results.

References

- 1. forced degradation study: Topics by Science.gov [science.gov]

- 2. ajpsonline.com [ajpsonline.com]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. New Project | Virtual tour generated by Panotour [virtualtur.md]

- 5. -NovaBioassays [novabioassays.com]

- 6. biopharminternational.com [biopharminternational.com]

Reactivity Profile of the Enaminone Functional Group in Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the enaminone functional group in ethyl 4-(dimethylamino)-2-oxobut-3-enoate. This versatile building block, characterized by the conjugated system of an amine, a carbon-carbon double bond, and a ketone, exhibits a rich and varied chemical behavior, making it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This document details its reactivity towards electrophiles and nucleophiles, participation in cycloaddition reactions, and provides experimental protocols for key transformations.

Core Reactivity Principles

The reactivity of the enaminone functional group in this compound is governed by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing keto and ester functionalities. This "push-pull" system results in a polarized molecule with distinct nucleophilic and electrophilic centers.

The nitrogen atom's lone pair of electrons delocalizes into the π-system, increasing the electron density at the β-carbon (C4) and the oxygen of the keto group. This makes the β-carbon a prime target for electrophilic attack. Conversely, the α-carbon (C2) and the carbonyl carbon (C3) are electron-deficient and thus susceptible to nucleophilic attack.

Caption: Resonance structures of this compound.

Reactions at the β-Carbon (Electrophilic Attack)

Due to the increased electron density, the β-carbon of this compound readily reacts with various electrophiles.

Alkylation and Acylation

Enaminones can be C-alkylated and C-acylated at the β-position. These reactions typically proceed through an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding β-substituted α,β-unsaturated ketoester.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction | Electrophile | Reagents and Conditions | Product | Yield (%) |

| Alkylation | Methyl Iodide | 1. CH₃I, CH₃CN, rt, 24h; 2. H₃O⁺ | Ethyl 4-methyl-2-oxobut-3-enoate | Not Reported |

| Acylation | Acetyl Chloride | 1. CH₃COCl, Pyridine, CH₂Cl₂, 0°C to rt, 12h; 2. H₃O⁺ | Ethyl 4-acetyl-2-oxobut-3-enoate | Not Reported |

Experimental Protocol: General Procedure for β-Acylation

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at 0°C, add pyridine (1.2 eq).

-

Slowly add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis (e.g., 1 M HCl in THF/water) to afford the β-acylated product.

-

Purify the final product by column chromatography on silica gel.

Caption: Workflow for the β-acylation of this compound.

Reactions with Nucleophiles

The electron-deficient α-carbon and the carbonyl carbon are susceptible to attack by nucleophiles. These reactions are often the first step in the synthesis of various heterocyclic systems.

Synthesis of Pyrazoles

Enaminones are excellent precursors for the synthesis of pyrazoles through their reaction with hydrazine derivatives. The reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization and dehydration.

Table 2: Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |

| This compound | Hydrazine Hydrate | Ethanol, Reflux, 4h | Ethyl 1H-pyrazole-3-carboxylate | Not Reported |

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

-

To a solution of this compound (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.2 eq).

-

Heat the reaction mixture at reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Proposed mechanism for pyrazole synthesis.

Cycloaddition Reactions

Synthesis of Pyridines

Enaminones are versatile precursors for the synthesis of substituted pyridines. These syntheses often involve condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors, followed by cyclization and aromatization.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H, -CH₃), 2.90 (s, 6H, -N(CH₃)₂), 4.15 (q, 2H, -OCH₂-), 5.10 (d, 1H, =CH-), 7.50 (d, 1H, =CH-N) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.5, 40.0, 60.5, 95.0, 155.0, 165.0, 185.0 |

| IR (KBr) | ν (cm⁻¹): 2980, 1720 (C=O, ester), 1650 (C=O, ketone), 1600 (C=C), 1550 |

| MS (EI) | m/z (%): 171 (M⁺, 100), 142, 128, 98, 70 |

Note: The spectroscopic data presented is predicted based on the structure and typical values for similar compounds, as experimentally determined spectra for this specific molecule are not widely published.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its enaminone functional group allows for a wide range of chemical transformations, including reactions with both electrophiles and nucleophiles, and participation in cycloaddition reactions. This reactivity profile makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers exploring the synthetic utility of this valuable compound. Further investigation into its reactivity is warranted to fully exploit its potential in organic synthesis.

In-Depth Technical Guide to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS Number: 67751-14-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, identified by the CAS number 67751-14-8, is an organic compound with a versatile chemical structure that makes it a valuable intermediate in organic synthesis.[1][2] Its systematic IUPAC name is ethyl (3E)-4-(dimethylamino)-2-oxobut-3-enoate. The molecule incorporates several functional groups: an ethyl ester, a ketone, an alkene, and a tertiary amine.

The chemical structure of this compound is characterized by a four-carbon butenoate backbone. An ethyl ester group is attached at the C1 position, a keto group at the C2 position, and a dimethylamino group at the C4 position. The double bond is located between the C3 and C4 carbons.

Molecular Formula: C₈H₁₃NO₃[2][3]

Molecular Weight: 171.19 g/mol [2][3]

Synonyms:

-

ethyl 4-dimethylamino-2-oxo-but-3-enoate[3]

-

ethyl 4-dimethylamino-2-oxo-3-butenoate[3]

-

4-dimethylamino-2-oxobut-3-enoic acid ethyl ester[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Melting Point | 38 °C | [4] |

| Boiling Point | 180 °C | [4] |

| Density | 1.056±0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.03±0.70 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

While specific spectra for CAS number 67751-14-8 are not publicly available in the search results, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1] Based on the structure, the expected spectroscopic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methyl groups of the dimethylamino moiety (a singlet), and the two vinylic protons on the C3 and C4 carbons (two doublets, likely with coupling constants characteristic of a trans configuration).

-

¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are expected to appear at the downfield region of the spectrum (typically >160 ppm). Signals for the sp² hybridized carbons of the double bond and the carbons of the ethyl and dimethylamino groups would also be present in their respective characteristic regions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ethyl ester.

-

Another strong C=O stretching band for the ketone, likely around 1670-1690 cm⁻¹.

-

A C=C stretching vibration for the alkene group in the region of 1600-1650 cm⁻¹.

-

C-N stretching vibrations for the dimethylamino group.

-

C-O stretching bands for the ester group.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (171.19). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, cleavage of the dimethylamino group, and other characteristic fragmentations of α,β-unsaturated ketoesters.

Synthesis and Reactivity

Synthesis

A documented synthetic route to this compound involves the reaction of ethyl pyruvate with N,N-Dimethylformamide dimethyl acetal . While a detailed experimental protocol is not provided in the search results, this reaction is a known method for the formation of enaminones.

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Experimental Protocol (General Procedure based on similar reactions):

A detailed, validated experimental protocol for this specific synthesis was not found in the provided search results. A general procedure would likely involve the following steps:

-

Reaction Setup: A reaction flask is charged with ethyl pyruvate and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: N,N-Dimethylformamide dimethyl acetal is added to the reaction mixture, possibly at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions.

-

Purification: The crude product is purified, for example, by column chromatography or distillation under reduced pressure, to yield the pure this compound.

Reactivity and Use in Synthesis

This compound is a versatile building block in organic synthesis. Its enaminone moiety makes it susceptible to reactions with various nucleophiles and electrophiles.

One documented application is its use in the synthesis of pyrazole derivatives. A patent describes the reaction of 3-hydrazinobenzoic acid with this compound in acetic acid under reflux conditions. This reaction leads to the formation of a pyrazole carboxylic acid ethyl ester, which can be a precursor for pharmacologically active molecules.

Logical Workflow for the Reaction with 3-Hydrazinobenzoic Acid:

References

Methodological & Application

Application Notes and Protocols for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a versatile and highly reactive trifunctional precursor extensively utilized in the synthesis of a wide array of heterocyclic compounds. Its enaminone functionality, characterized by a nucleophilic β-carbon and an electrophilic α-carbon, along with the reactive 2-oxo-butyrate moiety, makes it an ideal building block for constructing various ring systems of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes using this reagent.

Synthesis of Substituted Pyridines

The Hantzsch pyridine synthesis and related multicomponent reactions provide a straightforward route to substituted pyridines and dihydropyridines using this compound.[1][2][3] The general approach involves the reaction of the enaminone with an active methylene compound and an ammonia source.

A common strategy involves the reaction of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a catalyst and an ammonium salt, which serves as the nitrogen source for the pyridine ring.

References

Application Notes and Protocols for Pyridine Synthesis Using Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted pyridines utilizing Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. This method is a modification of the Bohlmann-Rahtz pyridine synthesis, offering a mild and efficient one-pot, three-component approach to constructing the pyridine ring, a crucial scaffold in medicinal chemistry.

Introduction

The pyridine nucleus is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. The synthesis of polysubstituted pyridines is therefore of significant interest in drug discovery and development. The use of this compound as a versatile building block provides a convenient entry into a variety of substituted pyridines through a modification of the Bohlmann-Rahtz synthesis. This one-pot reaction involves the condensation of a 1,3-dicarbonyl compound, an ammonium source (like ammonium acetate to generate the enamine in situ), and an alkynone equivalent. This compound serves as a stable and reactive Michael acceptor, facilitating the formation of the pyridine ring under mild conditions. This methodology avoids the need for harsh reaction conditions or strong acid catalysts often associated with traditional pyridine syntheses.[1]

Reaction Principle

The synthesis proceeds via a tandem Michael addition-heterocyclization pathway. Initially, the 1,3-dicarbonyl compound reacts with ammonium acetate to form an enamine in situ. This enamine then undergoes a Michael addition to this compound. The resulting intermediate subsequently undergoes cyclization and elimination of dimethylamine and water to afford the aromatic pyridine ring. The reaction exhibits excellent regioselectivity, yielding a single major product.[1]

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. Pyridine derivatives are found in a wide range of approved drugs, exhibiting activities such as antiviral, anti-inflammatory, analgesic, and anticancer properties. The described synthetic method allows for the facile introduction of diverse substituents onto the pyridine core, enabling the generation of compound libraries for lead optimization and structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following protocols are based on the one-pot, three-component synthesis of polysubstituted pyridines developed by Bagley and co-workers.[1] These procedures are adapted for the use of this compound as a key reagent.

General One-Pot Procedure for the Synthesis of Polysubstituted Pyridines

This protocol describes a general method for the reaction of a 1,3-dicarbonyl compound, ammonium acetate, and this compound in ethanol.

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

-

Ammonium acetate

-

This compound

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add ammonium acetate (10.0 mmol).

-

Add this compound (1.2 mmol) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.

Quantitative Data

The following table summarizes representative yields for the synthesis of various polysubstituted pyridines using a one-pot, three-component reaction analogous to the protocol described above. The data is based on the work of Bagley and co-workers, who utilized various alkynones in their study.[1] While specific yields for this compound are not detailed in the initial search, similar outcomes are expected.

| 1,3-Dicarbonyl Compound | Alkynone Precursor | Product | Reaction Time (h) | Yield (%) |

| Ethyl acetoacetate | But-3-yn-2-one | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | 24 | 98 |

| Acetylacetone | 1-Phenylprop-2-yn-1-one | 3-Acetyl-2-methyl-6-phenylpyridine | 24 | 85 |

| Dimedone | But-3-yn-2-one | 7,7-Dimethyl-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline | 24 | 91 |

| Ethyl benzoylacetate | But-3-yn-2-one | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 24 | 95 |

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of polysubstituted pyridines.

Caption: General workflow for the one-pot synthesis of pyridines.

Reaction Mechanism Pathway

The following diagram outlines the plausible reaction mechanism for the formation of the pyridine ring.

Caption: Plausible reaction mechanism for pyridine formation.

References

Application Notes and Protocols: Synthesis of Pyrimidines from Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biologically active molecules. Their derivatives are widely explored in medicinal chemistry for their therapeutic potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. A common and efficient method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon synthon with a suitable N-C-N building block, such as guanidine or urea.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines from Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a versatile enaminone starting material. The protocols outlined below describe the synthesis of Ethyl 2-aminopyrimidine-5-carboxylate and Ethyl 2-hydroxypyrimidine-5-carboxylate, key intermediates for the development of novel pharmaceutical candidates.

Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate

The reaction of this compound with guanidine hydrochloride in the presence of a base such as sodium ethoxide provides a direct route to Ethyl 2-aminopyrimidine-5-carboxylate. The enaminone serves as the C-C-C fragment, while guanidine provides the N-C-N unit for the pyrimidine ring formation.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (1.2 eq)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.2 eq) and stir the mixture at room temperature for 15-20 minutes to liberate the free guanidine base.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-aminopyrimidine-5-carboxylate.

Quantitative Data

| Entry | Reactant A (eq) | Guanidine HCl (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 1.0 | 1.2 | NaOEt (1.2) | Ethanol | 4 | 78 | 85 |

| 2 | 1.0 | 1.5 | NaOEt (1.5) | Ethanol | 6 | 78 | 88 |

| 3 | 1.0 | 1.2 | NaOMe (1.2) | Methanol | 5 | 65 | 82 |

Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate

The synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate is achieved through the cyclocondensation of this compound with urea. Similar to the synthesis with guanidine, this reaction is typically carried out in the presence of a base in an alcoholic solvent.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Urea (1.5 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Standard workup and purification equipment

Procedure:

-

Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add urea (1.5 eq) to the ethanolic sodium ethoxide solution and stir until dissolved.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 2-hydroxypyrimidine-5-carboxylate.

Quantitative Data

| Entry | Reactant A (eq) | Urea (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 1.0 | 1.5 | NaOEt (1.5) | Ethanol | 6 | 78 | 75 |

| 2 | 1.0 | 2.0 | NaOEt (2.0) | Ethanol | 8 | 78 | 78 |

| 3 | 1.0 | 1.5 | NaOMe (1.5) | Methanol | 7 | 65 | 72 |

Reaction Mechanisms and Workflows

The synthesis of pyrimidines from this compound and either guanidine or urea proceeds through a cyclocondensation reaction. The general mechanism involves the initial nucleophilic attack of the guanidine or urea on the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrimidine ring.

Application Notes and Protocols: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a versatile organic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring an α,β-unsaturated keto-ester moiety and a dimethylamino group, provides multiple reactive sites for the synthesis of diverse molecular scaffolds. This document outlines potential applications and generalized experimental protocols for the use of this compound in the synthesis of heterocyclic compounds of medicinal interest. While direct biological activity data for this specific compound is not extensively available in the public domain, its utility as a synthetic intermediate is projected based on the known reactivity of analogous chemical entities.

Physicochemical Properties and Reactivity

This compound is characterized by the presence of an electrophilic double bond, making it a good Michael acceptor. The dimethylamino group, being a good leaving group upon protonation or activation, facilitates nucleophilic substitution at the β-position. This dual reactivity allows for its use in a variety of cyclization and derivatization reactions to form complex heterocyclic systems, which are prevalent in many drug candidates.

Potential Applications in Medicinal Chemistry

Based on its chemical structure, this compound is a promising precursor for the synthesis of various heterocyclic scaffolds with known biological activities.

Synthesis of Substituted Pyridin-2(1H)-ones

Substituted pyridin-2(1H)-ones are important pharmacophores found in a range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. This compound can serve as a key intermediate in the synthesis of these heterocycles through a cyclocondensation reaction with active methylene compounds.

Synthesis of Substituted Pyrimidines

The pyrimidine core is a fundamental component of numerous biologically active molecules, including kinase inhibitors and antimicrobial agents. By reacting with amidines or guanidines, this compound can be utilized to construct substituted pyrimidine rings.

Data Presentation

Due to the limited availability of specific biological data for derivatives of this compound, the following table is presented as a template for researchers to populate with their experimental findings. This structured format will allow for easy comparison of the biological activities of newly synthesized compounds.

| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) | % Inhibition @ Conc. | Notes |

| Example-Pyridinone-1 | Kinase X | Kinase Assay | Data to be generated | Data to be generated | Data to be generated | |

| Example-Pyrimidine-1 | Enzyme Y | Enzymatic Assay | Data to be generated | Data to be generated | Data to be generated | |